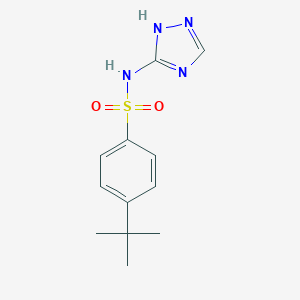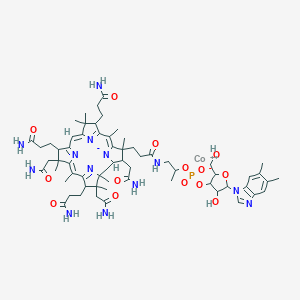
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBP belongs to the class of piperidine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide may exert its effects through the modulation of ion channels and receptors. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors. These effects may contribute to the anti-inflammatory and antinociceptive properties of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide.
Effets Biochimiques Et Physiologiques
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in inflammation. In addition, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. In addition, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide. One area of research is the investigation of the potential therapeutic applications of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the exploration of the mechanism of action of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide, which may provide insights into its potential therapeutic applications. Additionally, the development of more efficient synthesis methods for 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide may facilitate its use in future research.
Conclusion
In conclusion, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to exhibit anti-inflammatory, antinociceptive, and neuroprotective effects. It has also been investigated for its potential role in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are limitations to the use of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide in lab experiments, future research may provide insights into its potential therapeutic applications.
Méthodes De Synthèse
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide can be synthesized through a multistep reaction sequence. The first step involves the conversion of 4-ethylbenzenesulfonyl chloride to 4-ethylbenzenesulfonamide, which is then reacted with piperidine-4-carboxylic acid to yield 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide. The overall yield of this synthesis method is around 50%, and the purity of the final product can be achieved through recrystallization.
Applications De Recherche Scientifique
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antinociceptive, and neuroprotective effects. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has also been investigated for its potential role in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Nom du produit |
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide |
|---|---|
Formule moléculaire |
C14H20N2O3S |
Poids moléculaire |
296.39 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O3S/c1-2-11-3-5-13(6-4-11)20(18,19)16-9-7-12(8-10-16)14(15)17/h3-6,12H,2,7-10H2,1H3,(H2,15,17) |
Clé InChI |
WCLSPCQCWXMMCD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)





![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)


![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)